molecular formula C12H14N2O B1267255 2-cyano-N-mesitylacetamide CAS No. 24578-56-1

2-cyano-N-mesitylacetamide

Cat. No.: B1267255
CAS No.: 24578-56-1
M. Wt: 202.25 g/mol
InChI Key: WFTLXUGEGQVHGM-UHFFFAOYSA-N
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Description

2-Cyano-N-mesitylacetamide is an organic compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyano group (–CN) and a mesityl group (2,4,6-trimethylphenyl) attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-mesitylacetamide typically involves the reaction of mesitylamine with cyanoacetic acid or its esters. One common method is the direct treatment of mesitylamine with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring ethyl cyanoacetate with mesitylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-mesitylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Active Methylene Reagents: For condensation reactions.

    Phenacyl Bromide: For cyclization reactions.

    Bases: Such as triethylamine, to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-mesitylacetamide is unique due to the presence of the mesityl group, which imparts steric hindrance and influences its reactivity. This makes it distinct from other cyanoacetamide derivatives, which may have different substituents and, consequently, different reactivity and applications .

Properties

IUPAC Name

2-cyano-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLXUGEGQVHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308046
Record name 2-cyano-N-mesitylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24578-56-1
Record name 24578-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-N-mesitylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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